2-(4-Chloro-2-methylphenoxy)-3-nitropyridine
Overview
Description
2-(4-Chloro-2-methylphenoxy)-3-nitropyridine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a chloro-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine typically involves the nitration of 2-(4-Chloro-2-methylphenoxy)pyridine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction.
Types of Reactions:
Oxidation: The nitro group in the compound can be oxidized to form a nitroso group or further to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The chlorine atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas, or tin chloride.
Substitution: Aqueous sodium hydroxide, halide ions.
Major Products Formed:
Oxidation: 2-(4-Chloro-2-methylphenoxy)-3-nitrosopyridine, 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid.
Reduction: 2-(4-Chloro-2-methylphenoxy)-3-aminopyridine.
Substitution: 2-(4-Chloro-2-methylphenoxy)-3-halopyridine.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)pyridine
3-nitro-2-(4-chlorophenoxy)pyridine
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid
This comprehensive overview highlights the significance of 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-7-9(13)4-5-11(8)18-12-10(15(16)17)3-2-6-14-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKUXWMLOZIQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379349 | |
Record name | 2-(4-chloro-2-methylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-31-2 | |
Record name | 2-(4-chloro-2-methylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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